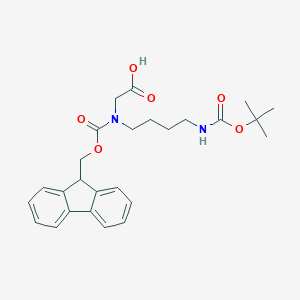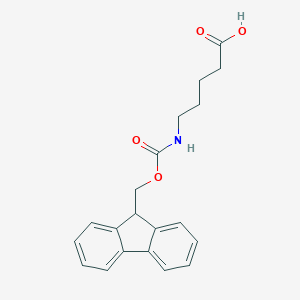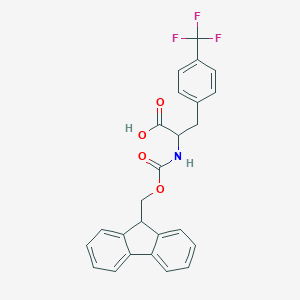
Fmoc-L-3-Nitrophénylalanine
Vue d'ensemble
Description
Fmoc-L-3-Nitrophenylalanine is a useful research compound. Its molecular formula is C24H20N2O6 and its molecular weight is 432.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-L-3-Nitrophenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-L-3-Nitrophenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Formation d’hydrogel
Fmoc-L-3-Nitrophénylalanine: est utilisé dans l’auto-assemblage de dérivés peptidiques pour former des matériaux d’hydrogel biofonctionnels. Ces hydrogels sont créés en milieu aqueux et peuvent développer des nanostructures supramoléculaires et des réseaux tridimensionnels . La capacité à former des hydrogels est importante pour diverses applications biomédicales, notamment les systèmes d’administration de médicaments et les échafaudages d’ingénierie tissulaire.
Développement de matériaux à base de peptides
Le composé joue un rôle crucial dans le développement de matériaux à base de peptides. Ses propriétés structurelles permettent la création d’agrégats supramoléculaires qui sont essentiels dans la formation de blocs de construction à base de peptides. Ces matériaux ont des applications potentielles dans la création de structures biocompatibles pour un usage médical .
Applications biomédicales
En raison de sa capacité à gélifier dans des conditions physiologiques, This compound est largement étudié pour son utilisation dans la formulation d’hydrogels biocompatibles. Ces hydrogels conviennent à diverses applications biomédicales, telles que la création de matrices pour la croissance cellulaire et comme véhicules pour la libération contrôlée de médicaments .
Aperçus structurels et optimisation
La recherche scientifique s’est concentrée sur l’optimisation des méthodes de préparation d’hydrogels utilisant ce composé. L’arrangement structurel et le comportement du matériau final, y compris la rigidité, la porosité de la matrice et la stabilité, sont profondément affectés par la méthode de préparation et les conditions expérimentales .
Recherche sur les maladies neurodégénératives
Les propriétés d’auto-assemblage des peptides contenant This compound sont pertinentes pour l’étude des maladies neurodégénératives. Les agrégats supramoléculaires et les matériaux protéiques mal repliés trouvés dans des maladies telles qu’Alzheimer et Parkinson peuvent être modélisés à l’aide de ces peptides, fournissant des informations sur les mécanismes de la maladie et les traitements potentiels .
Chimie synthétique et conception de médicaments
En chimie synthétique, This compound sert de bloc de construction pour la synthèse peptidique. Ses propriétés uniques en font un composant précieux dans la conception et la synthèse de nouveaux composés pharmaceutiques. Les chercheurs utilisent ce composé pour explorer de nouvelles formulations de médicaments et des stratégies thérapeutiques .
Mécanisme D'action
Target of Action
Fmoc-L-3-Nitrophenylalanine, also known as Fmoc-Phe(3-NO2)-OH, is commonly used as a building block for the synthesis of peptides and proteins . The primary targets of this compound are the peptide and protein structures that it helps to build. The role of these targets can vary widely depending on the specific peptide or protein being synthesized.
Mode of Action
The compound interacts with its targets by being incorporated into the peptide or protein structure during synthesis . The unique structure of Fmoc-L-3-Nitrophenylalanine allows for the introduction of the Fmoc and nitrophenyl moieties into the target molecules . The resulting changes in the peptide or protein structure can have significant effects on its function.
Biochemical Pathways
The specific biochemical pathways affected by Fmoc-L-3-Nitrophenylalanine depend on the peptides or proteins that it helps to synthesize . The compound can influence a wide range of pathways, with downstream effects that can include changes in cellular signaling, metabolic processes, and more.
Result of Action
The molecular and cellular effects of Fmoc-L-3-Nitrophenylalanine’s action are primarily seen in the altered function of the peptides and proteins it helps to synthesize . These effects can be wide-ranging and depend on the specific peptide or protein involved.
Action Environment
The action, efficacy, and stability of Fmoc-L-3-Nitrophenylalanine can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid dust formation and inhalation . Additionally, it should be stored at a temperature between 2-8°C .
Analyse Biochimique
Biochemical Properties
Fmoc-L-3-Nitrophenylalanine plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific context of the biochemical system in which Fmoc-L-3-Nitrophenylalanine is present .
Cellular Effects
Fmoc-L-3-Nitrophenylalanine has been found to exhibit antibacterial activity against Gram-positive bacteria . It enters the cell and reduces the glutathione levels, inhibiting bacterial growth . At higher concentrations, it triggers oxidative and osmotic stress, alters membrane permeabilization and integrity, and kills Gram-positive bacteria .
Molecular Mechanism
The mechanism of action of Fmoc-L-3-Nitrophenylalanine involves its interaction with cellular components at the molecular level. It binds to biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Fmoc-L-3-Nitrophenylalanine can change in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
Fmoc-L-3-Nitrophenylalanine is involved in metabolic pathways, interacting with enzymes or cofactors. Specific details on these interactions and effects on metabolic flux or metabolite levels are not currently available .
Transport and Distribution
Fmoc-L-3-Nitrophenylalanine is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c27-23(28)22(13-15-6-5-7-16(12-15)26(30)31)25-24(29)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIZJKKIJYRJIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426010, DTXSID301195980 | |
| Record name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-nitrophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301195980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
266999-23-9, 206060-42-6 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-nitrophenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=266999-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-nitrophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301195980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















